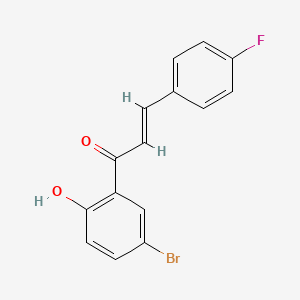

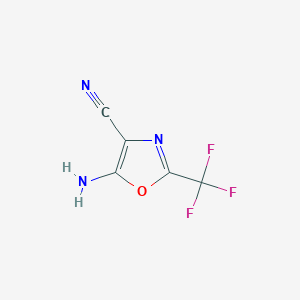

![molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5](/img/structure/B3058730.png)

[1,1'-Bianthracene]-9,9',10,10'-tetrone

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its appearance, smell, taste, and other observable characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the methods and processes used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .Applications De Recherche Scientifique

1. Chemical Isolation and Structural Analysis Bianthraquinones, including derivatives of [1,1'-Bianthracene]-9,9',10,10'-tetrone, have been isolated from natural sources like Cassia siamea. These compounds' structures are typically elucidated using spectroscopic data. One study reported the isolation of such compounds, highlighting their significance in phytochemistry and natural product research (Koyama et al., 2001).

2. Organic Electroluminescent Devices Bianthracene derivatives have found applications in the field of organic electroluminescent (EL) devices. Fluorinated 9,9'-bianthracene derivatives, for instance, have been used as dopants in EL devices, contributing to efficient deep-blue emissions. These compounds' photophysical properties, energy levels, and thermal stability are crucial for their application in organic light-emitting devices (Yu et al., 2013).

3. Semiconductor Applications In another study, 9,9'-bianthracene was synthesized and characterized for its application in organic field-effect transistors (OFETs). The electronic and crystallographic structures of 9,9'-bianthracene were investigated, demonstrating the potential of small semiconductor molecules in developing high-mobility organic semiconductors (Jian-feng et al., 2008).

4. Photochemical Studies The photochemistry of bianthracene compounds, such as the photodecomposition of anthracene on dry surfaces, has been studied. This research provides insights into the mechanism of photodimerization and photo-oxidation, relevant in the field of photochemistry and environmental studies (Debestani et al., 1995).

5. Fluorescence Spectroscopy Bianthracene derivatives exhibit unique fluorescence emission behavior. The fluorescence properties of these compounds, including 9,9'-bianthracene, have been studied in various solvents, providing valuable data for their application in fluorescence spectroscopy and material science (Tucker et al., 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKSKYDUWNZBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425160 | |

| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914-20-5 | |

| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

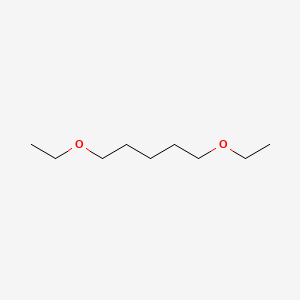

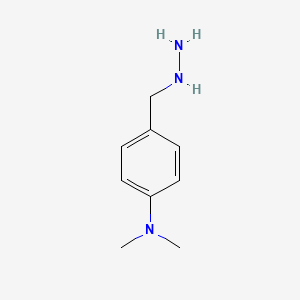

![4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3058650.png)

![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)